molecular formula C9H4N2O4 B14384511 7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile CAS No. 88220-75-1

7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile

Cat. No.: B14384511
CAS No.: 88220-75-1
M. Wt: 204.14 g/mol
InChI Key: KHAPEPRNHFLEDI-UHFFFAOYSA-N
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Description

7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position, a nitro group at the 4th position, and a carbonitrile group at the 2nd position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile typically involves the cyclization of ortho-hydroxyaryl aldehydes with appropriate nitriles under acidic or basic conditions. One common method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans . Another method includes the use of palladium-catalyzed cross-coupling reactions under ambient conditions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve the use of metal catalysts such as palladium or ruthenium. These methods are advantageous due to their high yields and the ability to recycle the catalysts. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the hydroxy group.

Major Products Formed

    Oxidation: Formation of 7-oxo-4-nitro-1-benzofuran-2-carbonitrile.

    Reduction: Formation of 7-hydroxy-4-amino-1-benzofuran-2-carbonitrile.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxy group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Properties

CAS No.

88220-75-1

Molecular Formula

C9H4N2O4

Molecular Weight

204.14 g/mol

IUPAC Name

7-hydroxy-4-nitro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H4N2O4/c10-4-5-3-6-7(11(13)14)1-2-8(12)9(6)15-5/h1-3,12H

InChI Key

KHAPEPRNHFLEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=C(O2)C#N)O

Origin of Product

United States

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